Application Summary: This study used mass spectrometry to analyze the molecular structure and properties of DDT.
Methods of Application: The study used electron ionization mass spectrometry to generate a spectrum for DDT.
Application Summary: This study investigated the carcinogenic effects of DDT.
Methods of Application: The study used a low dose of DDT to investigate its potential carcinogenic effects.
Scientific Field: Molecular Biology
Application Summary: This study investigated the activation of the orphan nuclear receptor Nurr1 by 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (DIM-C-pPhCl), a methylene-substituted diindolylmethane.
Methods of Application: The study involved treating bladder cancer cells with Nurr1-active C-DIM and observing the effects on cell survival and death pathways.
1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene, also known by its chemical formula C₁₄H₁₁Cl₃, is an organochlorine compound characterized by a benzene ring substituted with chlorine atoms and a chlorinated ethyl group. This compound features a unique structure that includes a chlorinated ethyl moiety attached to a chlorobenzene, which contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
The molecular weight of 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is approximately 285.596 g/mol. It typically appears as a colorless solid and has been studied for its crystal structure and interactions with other compounds .
BCPE itself has no reported biological applications or mechanisms of action in scientific research.
Due to its structural similarity to known hazardous organochlorine compounds, BCPE is likely to share some of their safety concerns. These concerns include:
These reactions are significant for synthesizing related compounds and exploring their biological activities .
Research indicates that 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene exhibits biological activity that may include antimicrobial and antifungal properties. Its structural similarity to other chlorinated compounds suggests potential herbicidal and pesticidal applications. Studies have shown that similar compounds can interact with biological systems, affecting cellular processes and potentially leading to cytotoxic effects in certain contexts .
Several methods have been developed for synthesizing 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene:
These methods highlight the versatility in synthesizing this compound for research and industrial purposes .
1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene has various applications, including:
The versatility of this compound makes it valuable in both research and practical applications across multiple industries .
Interaction studies involving 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene focus on its behavior in biological systems and its interactions with other chemicals. Research has shown that this compound can interact with various biomolecules, potentially influencing enzymatic activity or cellular signaling pathways. These studies are crucial for understanding the safety and efficacy of the compound in therapeutic and agricultural contexts .
Several compounds share structural similarities with 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1-Bromo-4-[2-(4-chlorophenyl)ethyl]benzene | C₁₄H₁₁BrCl₂ | Similar structure with bromine substitution |
1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene | C₁₄H₁₂Cl₂ | Different positional isomer with potential biological activity |
2-Chloro-4-[2-(4-chlorophenyl)ethyl]phenol | C₁₄H₁₂Cl₂O | Contains a hydroxyl group, altering its reactivity |
The uniqueness of 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene lies in its specific arrangement of chlorine substituents on the benzene ring and the ethyl group, which influences its chemical reactivity and biological interactions compared to these similar compounds .
Organochlorine compounds emerged as critical synthetic molecules in the 20th century, driven by their applications in agriculture, materials science, and pharmaceuticals. The development of chlorinated hydrocarbons accelerated after World War II, with compounds like DDT (dichlorodiphenyltrichloroethane) becoming widely used insecticides. The structural versatility of organochlorines allowed chemists to engineer molecules with tailored properties, such as increased stability and lipophilicity.
The title compound, 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene (CAS 13312-58-8), represents a triply chlorinated derivative of diphenylethane. Its synthesis aligns with mid-20th-century efforts to modify aromatic systems for enhanced chemical functionality. Unlike simpler organochlorines (e.g., chloroform or carbon tetrachloride), this compound exemplifies the trend toward structurally complex chlorinated aromatics designed for specialized applications.
The compound’s IUPAC name, 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene, systematically describes its structure:
Molecular Features
Property | Value | Source |
---|---|---|
Molecular formula | C₁₄H₁₁Cl₃ | |
Molecular weight | 285.6 g/mol | |
SMILES | ClC(Cl)C(c1ccc(Cl)cc1)c2ccc(Cl)cc2 | |
CAS Registry Number | 13312-58-8 |
The compound’s symmetry is disrupted by the asymmetric chlorine substitution pattern, resulting in distinct electronic and steric properties. Crystallographic studies reveal a monoclinic lattice (space group C2/c) with interatomic distances characteristic of weak C–H···π and Cl···Cl interactions.
Recent studies have focused on:
Critical Knowledge Gaps
X-ray diffraction studies (CCDC 2242900) provide atomic-resolution insights:
Parameter | Value | |
---|---|---|
Crystal system | Monoclinic | |
Space group | C2/c | |
Unit cell dimensions | a = 26.6755 Å | |
b = 9.3259 Å | ||
c = 10.0405 Å | ||
β angle | 99.560° | |
Z (molecules/unit) | 8 | |
R-factor | 0.0404 |
The asymmetric unit contains two independent molecules (A and B), each exhibiting near-mirror symmetry. Dihedral angles between benzene rings measure 59.29°, indicating moderate torsional strain.
The compound forms during the synthesis of tri(4-halobenzyl)tin hydroxides via nucleophilic substitution: